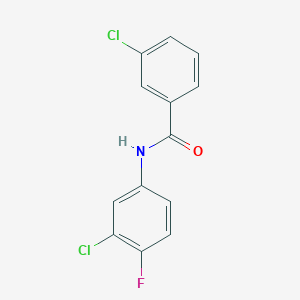
3-chloro-N-(3-chloro-4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-chloro-4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H8Cl2FNO . It is a type of benzamide .
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide has been discussed in several studies . For instance, an improved three-step process for the synthesis of gefitinib, a compound with a similar structure, from readily available starting material has been proposed . This protocol is based on the synthesis, isolation, and characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis
The molecular structure of 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide consists of a benzamide core with chlorine and fluorine substitutions . The average mass of the molecule is 284.11 Da .Chemical Reactions Analysis
While specific chemical reactions involving 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide are not detailed in the search results, the compound may participate in reactions similar to those of other benzamides .Physical And Chemical Properties Analysis
3-chloro-N-(3-chloro-4-fluorophenyl)benzamide has a molecular weight of 284.11 . Other physical and chemical properties specific to this compound are not provided in the search results.Aplicaciones Científicas De Investigación
Intermolecular Interactions and Crystal Structures
Polymorphism and Intermolecular Interactions : Studies have explored the polymorphic behavior of compounds similar to 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide, analyzing different intermolecular interactions like Cl···Cl and C-H···F interactions. These interactions play a crucial role in forming various polymorphic modifications (Shukla et al., 2018).
Crystal Structures and Disorder : The occurrence of concomitant polymorphism in related compounds has been linked to disorder in crystal structures. Variations in molecular conformations due to hydrogen bonds and weak intermolecular interactions result in different crystalline packings (Chopra & Row, 2008).
Analysis of Weak Interactions Involving Halogens : Investigations into the crystal structures of halogen-substituted benzanilides, including those similar to 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide, focus on weak interactions involving halogens and their impact on molecular packing and stability (Chopra & Row, 2005).
Spectral Linearity in Derivatives : Research on derivatives of 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide focuses on their synthesis and spectral properties. The studies provide insights into the effects of substituents on spectral group absorptions (Thirunarayanan & Sekar, 2013).
Biological Activity and Potential Applications
Antipathogenic Properties : Some derivatives exhibit significant antipathogenic activity, especially against strains known for their ability to grow in biofilms. This suggests potential applications in developing antimicrobial agents (Limban et al., 2011).
Herbicidal Activity : Preliminary studies on certain derivatives show potential herbicidal activity, indicating possible applications in agriculture (Li et al., 2008).
Antimicrobial Activity of Derivatives : Some synthesized derivatives have been evaluated for their antimicrobial activities, with certain compounds exhibiting notable effects against bacterial and fungal strains (Ahsan et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-(3-chloro-4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-12(16)11(15)7-10/h1-7H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGYJRNTVAXRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chloro-4-fluorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

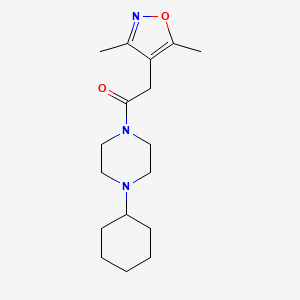
![Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2373571.png)
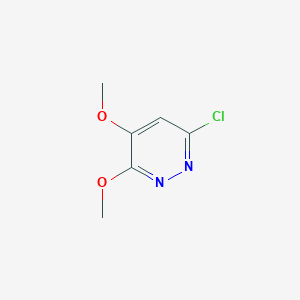
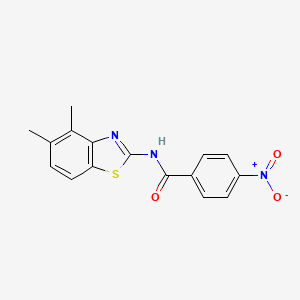
![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)
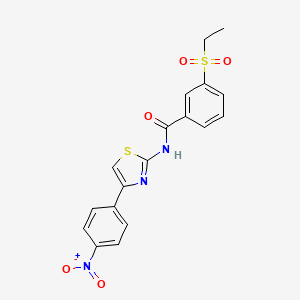
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)

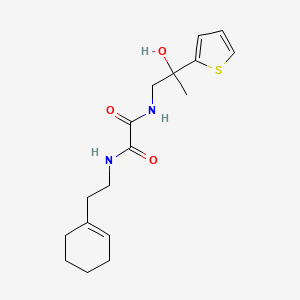
![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)
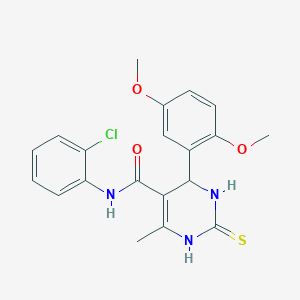
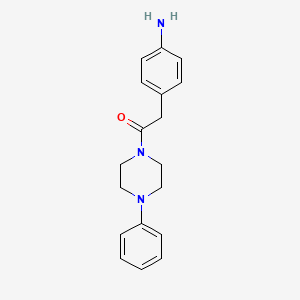
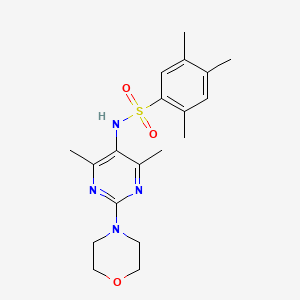
![N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B2373587.png)